molecular formula C17H11ClF2N4O2 B611249 2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide CAS No. 1258294-34-6

2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide

Cat. No. B611249
M. Wt: 376.7478
InChI Key: NKALKXMQBFLGQI-CMPLNLGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide” is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a fluoro group (-F), a carboxamide group (-CONH2), and a pyridinyl group (a nitrogen-containing aromatic ring). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized using different techniques like FT-IR, NMR, and X-ray diffraction, indicating its potential use in chemical research and development. Additionally, computational chemistry methods have been applied to investigate its properties, suggesting its significance in theoretical chemistry studies (Jayarajan et al., 2019).

Optical and Electrooptical Properties

  • A study on laterally substituted derivatives of similar compounds has revealed their potential in electrooptical applications. The introduction of substituents like fluorine and chlorine into the compounds has shown to produce new series of low-melting esters with significant nematic ranges, making them useful in electrooptical fields (Gray & Kelly, 1981).

Colorimetric Sensing

  • Derivatives of the compound have been used in colorimetric sensing of fluoride anions. The sensitivity of these compounds to fluoride ions and their drastic color transition from colorless to black in the presence of fluoride ions highlight their potential in environmental monitoring and analytical chemistry (Younes et al., 2020).

Potential in Drug Synthesis

  • The compound's structure has been instrumental in the synthesis of key pharmaceutical intermediates, indicating its utility in the pharmaceutical industry. Its role in facilitating the synthesis of complex drug molecules showcases its importance in medicinal chemistry (Wang et al., 2006).

properties

IUPAC Name

2-chloro-4-cyano-6-fluoro-N-[2-[[(1R,2R)-2-fluorocyclopropanecarbonyl]amino]pyridin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N4O2/c18-11-3-8(7-21)4-13(20)15(11)17(26)23-9-1-2-22-14(5-9)24-16(25)10-6-12(10)19/h1-5,10,12H,6H2,(H2,22,23,24,25,26)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKALKXMQBFLGQI-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C(=O)NC2=NC=CC(=C2)NC(=O)C3=C(C=C(C=C3Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1F)C(=O)NC2=NC=CC(=C2)NC(=O)C3=C(C=C(C=C3Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide
Reactant of Route 2
2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide

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